N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-19(22-20-21-16-11-5-7-13-18(16)25-20)15-10-4-6-12-17(15)24-14-8-2-1-3-9-14/h1-13H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETJOZBSTVCWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or proteins involved in bacterial cell wall synthesis, leading to antibacterial effects. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Fluorine substitution in 2-BTFBA introduces electron-withdrawing effects, altering electronic distribution and crystal packing compared to non-fluorinated analogs .
- Thiazole-containing analogs (e.g., N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide) exhibit significant bioactivity (129% growth modulation, p < 0.05), suggesting the phenoxybenzamide moiety contributes to pharmacological potency .
Crystallographic and Physical Properties
Single-crystal X-ray diffraction (XRD) data highlight structural differences:
| Compound | Lattice Parameters (Å) | Volume (ų) | Space Group | Reference |
|---|---|---|---|---|
| 2-BTBA | a = 5.9479, b = 16.8568, c = 11.9366 | 1169.13 | Monoclinic | |
| 2-BTFBA | a = 5.2216, b = 20.2593, c = 11.3023 | 1195.61 | Monoclinic |
Analysis :
- The fluorine atom in 2-BTFBA reduces the a-axis length (5.22 Å vs. 5.95 Å in 2-BTBA) while increasing the b-axis (20.26 Å vs. 16.86 Å), indicating altered intermolecular interactions (e.g., C–H···F hydrogen bonds) .
Spectroscopic and Computational Comparisons
- ¹H NMR : In 2-BTBA and 2-BTFBA, the amide proton (N–H) resonates at δ ~10.5 ppm, while aromatic protons appear between δ 7.2–8.3 ppm. Fluorine substitution in 2-BTFBA deshields adjacent protons, causing distinct splitting patterns .
- Computational Properties: N-(1,3-Benzothiazol-2-yl)-2,4-dimethoxybenzamide (analog): LogP = 4.9, topological polar surface area (TPSA) = 87.3 Ų, indicating moderate hydrophobicity and hydrogen-bonding capacity .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety linked to a phenoxybenzamide group. This unique structure contributes to its diverse biological activities and chemical reactivity. The molecular formula indicates the presence of nitrogen and sulfur atoms, which are crucial for its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting biochemical pathways critical for cellular function.
- Antimicrobial Activity : It has shown inhibitory effects against certain bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may exert cytotoxic effects on cancer cells by disrupting cell proliferation and inducing apoptosis .
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against a range of microorganisms. For example:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Pseudomonas aeruginosa | 22 |
| Staphylococcus aureus | 21 |
| Escherichia coli | 20 |
These results indicate that this compound possesses significant antimicrobial properties, making it a candidate for further development as an antibiotic .
Anticancer Activity
In vitro studies have evaluated the compound's cytotoxic effects on various human cancer cell lines. Notably:
- Cell Lines Tested : A549 (lung), HCC827 (lung), NCI-H358 (lung)
- IC50 Values :
- A549: 9.48 ± 1.15 μM
- HCC827: 6.26 ± 0.33 μM
- NCI-H358: 6.48 ± 0.11 μM
These findings suggest that the compound exhibits potent antitumor activity, particularly in two-dimensional cell cultures compared to three-dimensional models .
Case Studies
- Study on Antimicrobial Efficacy : A research team synthesized several benzothiazole derivatives, including this compound, and tested their antimicrobial efficacy using broth microdilution methods. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
- Antitumor Screening : In another study focused on anticancer properties, this compound was tested alongside other derivatives in various cancer cell lines. Results indicated that it effectively inhibited cell growth and proliferation, warranting further investigation into its mechanisms and potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
